molecular formula C23H23FN6 B2958042 N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-36-7

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2958042
CAS No.: 955337-36-7
M. Wt: 402.477
InChI Key: AGWSWMIVAUAQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H23FN6 and its molecular weight is 402.477. The purity is usually 95%.
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Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Activities

The research on pyrazole derivatives, including compounds structurally similar to N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has shown promising antitumor, antifungal, and antibacterial activities. A study focused on the synthesis, characterization, and biological activity assessment of various pyrazole derivatives. The compounds demonstrated significant biological activity against breast cancer and various microbial strains, hinting at their potential pharmacophore sites for further drug development (A. Titi et al., 2020).

Cognitive Impairment Treatment in Neurodegenerative Diseases

Another area of research application for compounds with a similar structure involves the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. A study described the design, synthesis, and identification of a novel scaffold for inhibiting phosphodiesterase 1 (PDE1), which is considered for the treatment of cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This investigational drug showed promising results in phase I clinical development, underlining the potential of such compounds in addressing CNS disorders (Peng Li et al., 2016).

A2A Adenosine Receptor Antagonists

Compounds based on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold have also been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. This research highlights the application of these compounds as pharmacological probes for studying the A2A adenosine receptor, which plays a significant role in various physiological processes and diseases, including Parkinson's disease and cancer (T. Kumar et al., 2011).

Histone Lysine Demethylase Inhibitors

In the field of epigenetics, specific pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), targeting the JMJD2 (KDM4) and JARID1 (KDM5) subfamilies. These compounds exhibit selectivity and cellular permeability, making them valuable tools for investigating the role of KDMs in gene expression regulation and cancer (V. Bavetsias et al., 2016).

Antiproliferative Activity

Research into new 3,7-disubstituted pyrazolo[3,4-c]pyridines has revealed compounds with notable antiproliferative activity against various cancer cell lines. These studies demonstrate the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in cancer therapy, particularly for melanoma and prostate cancer (E. Gavriil et al., 2017).

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSWMIVAUAQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.